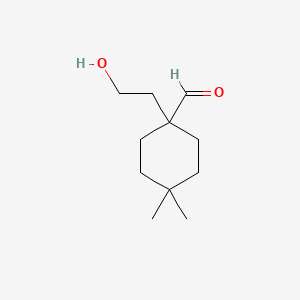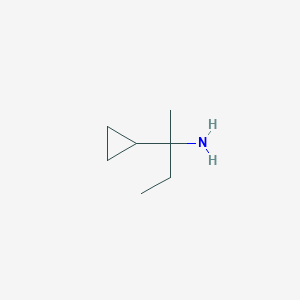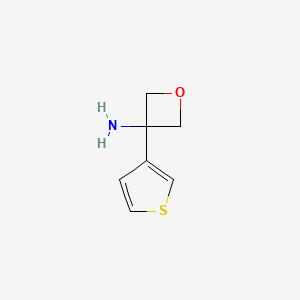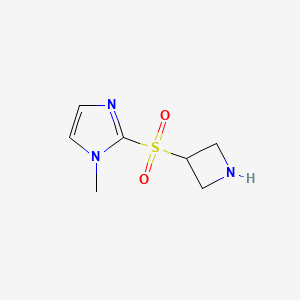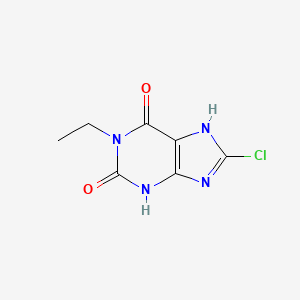
8-Chloro-1-ethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-1-ethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 8th position and an ethyl group at the 1st position of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-ethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves the chlorination of a suitable purine precursor. One common method is the reaction of 1-ethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the 8th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the purification of the final product through recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-1-ethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the purine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 8-amino or 8-thio derivatives.
Oxidation: Formation of purine N-oxides.
Reduction: Formation of dihydropurine derivatives.
Applications De Recherche Scientifique
8-Chloro-1-ethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of fluorescent probes and sensors for detecting specific biological molecules.
Mécanisme D'action
The mechanism of action of 8-Chloro-1-ethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 8th position and the ethyl group at the 1st position contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione
- 1-Ethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione
- 8-Bromo-1-ethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione
Uniqueness
8-Chloro-1-ethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is unique due to the specific positioning of the chlorine and ethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C7H7ClN4O2 |
|---|---|
Poids moléculaire |
214.61 g/mol |
Nom IUPAC |
8-chloro-1-ethyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C7H7ClN4O2/c1-2-12-5(13)3-4(11-7(12)14)10-6(8)9-3/h2H2,1H3,(H,9,10)(H,11,14) |
Clé InChI |
XHPIHUDLRNABQF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C2=C(NC1=O)N=C(N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}pyrrolidin-2-one](/img/structure/B13239717.png)
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1,2,3-trihydroxypropyl)phosphonate](/img/structure/B13239736.png)
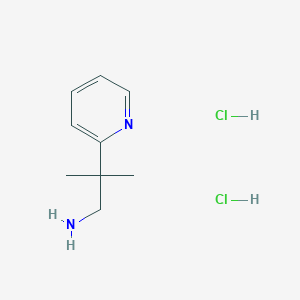
![4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine](/img/structure/B13239743.png)
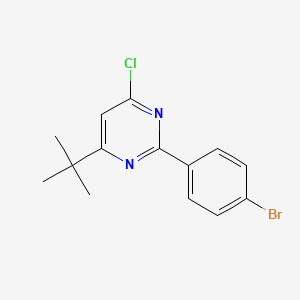
![(2R,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13239746.png)
![Methyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13239747.png)
